REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH2:5][CH:4]([C:6]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[O:7])[CH2:3]1>C(Cl)Cl>[CH3:1][C:2]1([CH3:17])[CH2:3][CH:4]([C:6]([C:8]2[CH:9]=[CH:10][C:11]([C:12]([O:14][C:2]([CH3:5])([CH3:3])[CH3:1])=[O:13])=[CH:15][CH:16]=2)=[O:7])[CH2:5]1
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C1)C(=O)C1=CC=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
20.3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
2-tert-butyl-1,3-diisopropylurea
|
Quantity
|
6.28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 24 h
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
quenched with a solution of saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 3.09 g of a crude oil
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel flash chromatography (0-10% ethyl acetate in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C1)C(=O)C1=CC=C(C(=O)OC(C)(C)C)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 113.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |